7-Trifluoromethoxyisatin 7-Trifluoromethoxyisatin
Brand Name: Vulcanchem
CAS No.: 149125-30-4
VCID: VC21092346
InChI: InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
SMILES: C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O
Molecular Formula: C9H4F3NO3
Molecular Weight: 231.13 g/mol

7-Trifluoromethoxyisatin

CAS No.: 149125-30-4

Cat. No.: VC21092346

Molecular Formula: C9H4F3NO3

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

7-Trifluoromethoxyisatin - 149125-30-4

Specification

CAS No. 149125-30-4
Molecular Formula C9H4F3NO3
Molecular Weight 231.13 g/mol
IUPAC Name 7-(trifluoromethoxy)-1H-indole-2,3-dione
Standard InChI InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
Standard InChI Key JDVUYYNGNVYMKQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O
Canonical SMILES C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O

Introduction

Chemical Structure and Properties

7-Trifluoromethoxyisatin belongs to the class of isatin derivatives, which are indoline-2,3-diones with various substituents. For this particular compound, the defining feature is the presence of a trifluoromethoxy group at position 7 of the indole ring system.

Based on the properties of similar compounds such as 7-(trifluoromethyl)isatin, we can infer several physicochemical characteristics:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₉H₄F₃NO₃Based on structure with OCF₃ group
Molecular Weight~231.13 g/molCalculated from formula
Physical AppearanceYellow to brown crystalline solidCommon for isatin derivatives
Melting Point~190-195°CComparable to 7-(trifluoromethyl)isatin (192-193°C)
SolubilityLimited solubility in DMSO and methanolSimilar to related isatin compounds

The trifluoromethoxy group contains three fluorine atoms bound to a carbon atom that links to an oxygen atom (-OCF₃), giving it different electronic properties compared to the trifluoromethyl group (-CF₃) found in the more extensively studied 7-(trifluoromethyl)isatin. The trifluoromethoxy substituent is generally known to be more electron-withdrawing than alkoxy groups but less so than the trifluoromethyl group.

Structural Comparison with Similar Compounds

Understanding the differences between 7-trifluoromethoxyisatin and its structural analogs is crucial for predicting its properties and potential applications.

Comparison with 7-(Trifluoromethyl)isatin

7-(Trifluoromethyl)isatin has been more extensively studied and characterized:

  • Molecular Formula: C₉H₄F₃NO₂

  • Molecular Weight: 215.13 g/mol

  • CAS Number: 391-12-8

  • Melting Point: 192-193°C

The key structural difference is that 7-(trifluoromethyl)isatin contains a direct CF₃ group attached to the aromatic ring, whereas 7-trifluoromethoxyisatin has an OCF₃ group, which introduces an additional oxygen atom between the aromatic ring and the CF₃ group.

Comparison with 5-Trifluoromethoxyisatin

5-Trifluoromethoxyisatin differs in the position of the trifluoromethoxy group (position 5 versus position 7). Studies on 5-trifluoromethoxyisatin derivatives indicate that the position of the substituent significantly affects biological activity profiles .

Comparative Toxicity Studies

Research on related compounds provides insights into potential toxicity profiles:

Studies on 5-trifluoromethoxyisatin derivatives indicate that the trifluoromethoxy substituent can play a crucial role in toxicity. For example, certain N4-aryl substituted 5-trifluoromethoxyisatin-3-thiosemicarbazones exhibited significant toxic activity in brine shrimp lethality bioassays .

Compound 3a with a trifluoromethoxy substituent at position-5 of the isatin scaffold showed promising toxic activity (LD₅₀ = 4.49 × 10⁻⁵ M), whereas the corresponding compound without this substituent was inactive (LD₅₀ = >3.38 × 10⁻⁴ M) .

It's important to note that these toxicity studies are performed to identify compounds with potential anticancer activity, as cytotoxicity can be a desired property for compounds targeting cancer cells.

Research Challenges and Future Directions

Several challenges and opportunities exist in the research of 7-trifluoromethoxyisatin:

  • Synthetic Challenges: Developing efficient synthetic routes specifically for 7-trifluoromethoxyisatin remains an area for further research.

  • Comprehensive Characterization: Complete physicochemical characterization including spectroscopic data (NMR, IR, MS) would be valuable for proper identification and quality control.

  • Biological Evaluation: Systematic studies comparing the biological activities of 7-trifluoromethoxyisatin with other isatin derivatives would help establish structure-activity relationships.

  • Medicinal Chemistry Applications: Exploration of 7-trifluoromethoxyisatin as a scaffold for developing new therapeutic agents based on the known applications of similar compounds in cancer, diabetes, and neurodegenerative diseases.

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